Prostaglandin A1 methyl ester

Übersicht

Beschreibung

- Prostaglandin A1-methylester (PGA1-methylester) ist ein Cyclopentenon-Analogon.

- Seine chemische Formel lautet C21H34O4, und die CAS-Nummer ist 26771-94-8 .

- PGA1-methylester gehört zur A-Serie der Prostaglandine, die natürliche Produkte sind, die in Gorgonenkorallen vorkommen .

Vorbereitungsmethoden

- PGA1-methylester kann auf verschiedenen Wegen synthetisiert werden, aber ein gängiges Verfahren beinhaltet die Reaktion von Δ7-Prostaglandin A1 (PGA1) mit Thiolen .

- Industrielle Produktionsmethoden können Modifikationen dieser Syntheserouten umfassen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Thiol Reactivity via Michael Addition

PGA₁-Me undergoes reversible Michael addition with biological thiols such as glutathione (GSH) and protein cysteine residues . Key findings include:

-

Reaction kinetics :

Parameter PGA₁-Me Δ⁷-PGA₁-Me Reaction rate with GSH Slower 5–10× faster Thiol adduct stability Higher Lower Reversibility in solution Partial Fully reversible The endocyclic C(11) position is the primary site of nucleophilic attack rather than the exocyclic C(7) position in Δ⁷-PGA₁-Me derivatives .

-

Polymer-bound thiols : Adducts formed with immobilized thiols (e.g., Sepharose-linked) are irreversible under physiological conditions, contrasting with solution-phase reversibility .

Hydrolysis to Carboxylic Acid

PGA₁-Me undergoes rapid enzymatic hydrolysis in vivo to form TOK-4528 (PGA₁ free acid) :

Reaction :

-

Biological impact : The free acid retains antitumor activity but exhibits altered pharmacokinetics compared to the methyl ester .

Comparative Reactivity with Dienone Prostaglandins

PGA₁-Me (enone) shows distinct behavior compared to cross-conjugated dienones like Δ⁷-PGA₁-Me :

-

Thermodynamic vs. kinetic control :

-

PGA₁-Me adducts favor thermodynamic stability due to lower retro-Michael rates.

-

Δ⁷-PGA₁-Me adducts favor kinetic formation but rapidly dissociate.

-

-

Biological relevance : The reversibility of Δ⁷-PGA₁-Me-thiol adducts enables intracellular PG recycling, while PGA₁-Me’s stable adducts reduce bioavailability .

Reaction with Synthetic Thiols

Studies using N-acetyl-cysteine methyl ester and 2-mercaptoaniline demonstrate:

-

Adduct formation : Yields exceed 70% under mild conditions (37°C, aqueous/organic mixtures) .

-

Stereoselectivity : Bulky substituents near the reactive site increase diastereomeric ratios (e.g., >5:1 for silyl ether derivatives) .

Implications for Biological Activity

-

Antiproliferative mechanism : Free PGA₁-Me (unconjugated to GSH) correlates with growth inhibition in cancer cells by interacting with nuclear targets .

-

GS-X pump efflux : Glutathione conjugates are actively exported from cells, reducing intracellular concentrations of active PG .

Synthetic Modifications

While not a direct reaction of PGA₁-Me, its analogs highlight reactivity trends:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

PGA1 methyl ester exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Vasodilatory Effects : Studies indicate that PGA1 methyl ester can induce vasodilation, enhancing blood flow in cerebral arteries. This property is particularly relevant in conditions of ischemia, where increased blood flow can mitigate neuronal damage .

- Neuroprotective Effects : Research has demonstrated that PGA1 methyl ester can protect neurons from ischemic injury. In animal models, administration of PGA1 methyl ester post-cardiac arrest improved neuronal survival and cognitive recovery .

- Anti-inflammatory Properties : Prostaglandins are known to modulate inflammatory responses. PGA1 methyl ester may exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of PGA1 methyl ester is notable for its efficiency and effectiveness:

- Synthetic Routes : Various synthetic methodologies have been developed for the production of PGA1 methyl ester. These include one-pot reactions that enhance yield and reduce the number of steps required in synthesis .

- Chemical Stability : As a lipophilic compound, PGA1 methyl ester has improved stability compared to its parent molecule, which may facilitate its use in drug formulations .

Research Applications

PGA1 methyl ester has been investigated across multiple research domains:

Neuroprotection Studies

A significant body of research focuses on the neuroprotective effects of PGA1 methyl ester. For instance:

- In a study involving asphyxial cardiac arrest models, rats treated with PGA1 methyl ester showed enhanced cerebral blood flow and reduced neuronal cell death in the hippocampus compared to control groups .

Cardiovascular Research

PGA1 methyl ester’s vasodilatory properties have implications in cardiovascular research:

- The compound has been shown to lower mean arterial blood pressure while enhancing regional cerebral blood flow, suggesting potential applications in managing conditions like stroke or traumatic brain injury .

Case Studies

Several case studies highlight the efficacy of PGA1 methyl ester:

Wirkmechanismus

- The exact mechanism by which PGA1 methyl ester exerts its effects involves molecular targets and signaling pathways.

- It likely interacts with specific receptors or enzymes, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von PGA1-methylester liegt in seiner Cyclopentenonstruktur.

- Ähnliche Verbindungen umfassen andere Prostaglandine (z. B. PGA1-ethylester) und verwandte Analoga.

Biologische Aktivität

Prostaglandin A1 methyl ester (PGA1 methyl ester) is a cyclopentenone derivative of prostaglandin A1, known for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of PGA1 methyl ester.

PGA1 methyl ester exhibits unique structural characteristics that contribute to its biological functions. The compound is synthesized through specific chemical modifications of prostaglandin A1, which enhance its stability and potency. The synthesis typically involves protecting hydroxyl groups to facilitate selective reactions, yielding derivatives with improved biological activity against various pathogens and tumor cells .

Antitumor Activity

PGA1 methyl ester has been shown to exhibit significant antitumor properties. In vitro studies indicate that it can arrest the cell cycle at the G1 phase, leading to inhibited growth in various cancer cell lines. For instance, a study demonstrated that novel analogs of PGA1 methyl ester were more effective than the native compound in suppressing tumor cell growth by inducing p21 expression, which is crucial for cell cycle regulation .

Table 1: Summary of Antitumor Activities of PGA1 Methyl Ester Analogues

Antiviral Activity

In addition to its antitumor effects, PGA1 methyl ester has demonstrated antiviral properties. It has been reported to exhibit potent activity against viruses such as Sendai virus. The mechanism underlying this antiviral effect involves the compound's ability to interact with viral components and inhibit their replication processes .

Table 2: Antiviral Efficacy of Prostaglandin Derivatives

| Compound Name | Virus Target | Efficacy Level | Reference |

|---|---|---|---|

| Prostaglandin-J 1 | Sendai Virus | Potent | |

| PGA1 Methyl Ester | Various | Moderate |

The biological activity of PGA1 methyl ester is largely attributed to its interaction with cellular thiols and other nucleophiles. The compound undergoes reversible reactions with thiols such as glutathione, leading to the formation of stable adducts that modulate cellular signaling pathways involved in growth inhibition .

Cellular Uptake and Effects

PGA1 methyl ester is transported into cells where it accumulates in the nucleus, exerting its effects on gene expression and cell cycle regulation. The interaction with cyclins and cyclin-dependent kinases plays a pivotal role in its antiproliferative action. Studies have shown that while PGA1 methyl ester itself has moderate potency, its analogs exhibit enhanced efficacy due to structural modifications that improve their interaction with target molecules .

Case Studies

Several case studies highlight the therapeutic potential of PGA1 methyl ester:

- Case Study 1 : A clinical investigation assessed the effects of PGA1 methyl ester on glioma cells, revealing significant G1 phase arrest and reduced proliferation rates.

- Case Study 2 : Research involving animal models demonstrated that PGA1 methyl ester could reduce tumor size significantly compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Eigenschaften

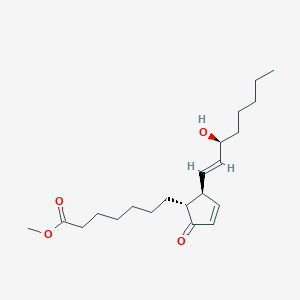

IUPAC Name |

methyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3/b15-13+/t17-,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBRCGCRYAHOHV-DQUZTPNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.